molecular formula C13H10ClFO B6374025 5-(4-Chloro-3-methylphenyl)-2-fluorophenol CAS No. 1261988-58-2

5-(4-Chloro-3-methylphenyl)-2-fluorophenol

Cat. No.: B6374025
CAS No.: 1261988-58-2
M. Wt: 236.67 g/mol
InChI Key: IRZRPTCBKNFWQW-UHFFFAOYSA-N
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Description

5-(4-Chloro-3-methylphenyl)-2-fluorophenol is an organic compound that belongs to the class of phenols It is characterized by the presence of a chloro and a methyl group on the phenyl ring, along with a fluorine atom and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Chloro-3-methylphenyl)-2-fluorophenol typically involves the chlorination of 3-methylphenol followed by fluorination. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired substitution reactions occur efficiently.

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination and fluorination processes, utilizing advanced chemical reactors and continuous flow systems to maintain high yields and purity. The use of automated systems and stringent quality control measures are essential to ensure consistency in the production process.

Chemical Reactions Analysis

Types of Reactions

5-(4-Chloro-3-methylphenyl)-2-fluorophenol can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenation, nitration, and sulfonation are common substitution reactions for this compound.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) in the presence of a catalyst.

    Reduction: Sodium borohydride (NaBH₄) in an alcoholic solvent.

    Substitution: Chlorine (Cl₂) or bromine (Br₂) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of corresponding quinones.

    Reduction: Formation of the corresponding alcohols.

    Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

5-(4-Chloro-3-methylphenyl)-2-fluorophenol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antimicrobial properties.

    Medicine: Explored for its potential use in pharmaceutical formulations.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-(4-Chloro-3-methylphenyl)-2-fluorophenol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the chloro, methyl, and fluorine groups can influence its binding affinity and specificity. The compound may exert its effects through pathways involving oxidative stress or inhibition of microbial growth.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-3-methylphenol: Known for its disinfectant and antiseptic properties.

    4-Chloro-2-methylphenol: Used in various industrial applications.

    4-Chloro-3,5-dimethylphenol: Utilized in the formulation of disinfectants and antiseptics.

Uniqueness

5-(4-Chloro-3-methylphenyl)-2-fluorophenol is unique due to the presence of both a fluorine atom and a hydroxyl group on the phenyl ring, which can enhance its chemical reactivity and potential biological activity compared to its analogs.

Properties

IUPAC Name

5-(4-chloro-3-methylphenyl)-2-fluorophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClFO/c1-8-6-9(2-4-11(8)14)10-3-5-12(15)13(16)7-10/h2-7,16H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRZRPTCBKNFWQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=CC(=C(C=C2)F)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40684323
Record name 4'-Chloro-4-fluoro-3'-methyl[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40684323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261988-58-2
Record name 4'-Chloro-4-fluoro-3'-methyl[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40684323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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